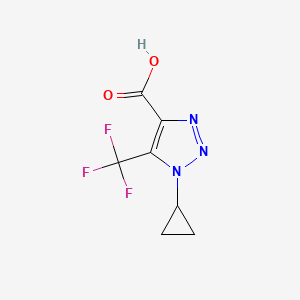

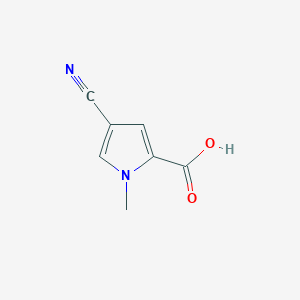

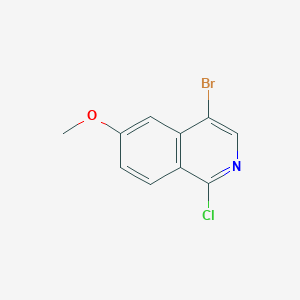

![molecular formula C11H14N4O2 B1375853 Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate CAS No. 1394003-94-1](/img/structure/B1375853.png)

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate

Übersicht

Beschreibung

Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). It has a molecular formula of C11H14N4O2 . This molecule has gained significant attention in recent years due to its potential implications in various fields of research and industry, including cancer treatment and autoimmune diseases.

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyrimidin-2-ylcarbamate derivatives involves the design and creation of a new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine with IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform . The pyrazolo[1,5-a]pyrimidine ring admits structural variations in the periphery during ring construction and via later functionalization steps .Molecular Structure Analysis

The molecular structure of Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate consists of a pyrazole ring and a pyrimidine ring, forming a heteroaromatic system . The molecular weight of this compound is 234.25 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.25 Da . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.52 mg/ml . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Studies

This compound has been identified as a strategic component for optical applications due to its tunable photophysical properties. It can be used as a fluorescent probe in biological studies to track the dynamics of intracellular processes . The electron-donating groups at position 7 on the fused ring improve absorption and emission behaviors, making it a valuable tool for bioimaging applications.

Chemosensors

Due to the presence of heteroatoms like nitrogen, this compound can act as a potential chelating agent for ions. This property makes it suitable for use as a chemosensor, detecting the presence of various ions in a sample .

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities allow it to be used in the design of OLEDs. By selecting the appropriate structural modifications, it can be tailored for specific light-emitting applications .

Photobleaching Performance

In studies comparing the photobleaching performance of various dyes, this compound demonstrated a very good performance, maintaining high fluorescence intensity even after continuous excitation . This makes it suitable for long-term imaging applications where photostability is crucial.

Synthetic Methodology Advantages

The compound offers a simpler and greener synthetic methodology compared to other fluorophores like BODIPYs. This makes it an environmentally friendly option for the synthesis of fluorescent molecules .

Drug Design and Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines, in general, have been of interest in medicinal chemistry due to their broad range of applications. They serve as core structures in the design of various drugs, including anxiolytic agents and hypnotic drugs .

Dyestuff Industry

Apart from medicinal applications, these compounds have found use in the dyestuff industry. Their promising photophysical properties have been exploited in the development of dyes and fluorophores .

Semiconductor Materials

The structural analogues of pyrazolo[1,5-a]pyrimidines have been utilized in the creation of semiconductor materials. Their electronic properties make them suitable for use in electronic devices .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-pyrazolo[1,5-a]pyrimidin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESLHSAPMWRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)

![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)